4?-Bromo-2?-hydroxy-2,2,2-trifluoroacetophenone
Description
4’-Bromo-2’-hydroxy-2,2,2-trifluoroacetophenone (CAS 16184-89-7) is a halogenated acetophenone derivative with the molecular formula C₈H₄BrF₃O₂ and a molecular weight of 253.02 g/mol . It is characterized by:
- A bromo substituent at the para position of the benzene ring.
- A hydroxyl group at the ortho position.
- A trifluoromethyl ketone group at the acetyl position.
Properties
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZMDJZXOOKVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184850-45-0 | |
| Record name | 1-(4-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone typically involves the bromination of 2-hydroxyacetophenone followed by trifluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products like ketones or aldehydes.
- Reduced products like alcohols .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 4'-Bromo-2'-hydroxy-2,2,2-trifluoroacetophenone is C8H6BrF3O. It features a bromine atom, a hydroxyl group, and three fluorine atoms attached to the acetophenone structure. These functional groups contribute to its chemical reactivity and potential applications.
Anticancer Activity
Research indicates that compounds similar to 4'-Bromo-2'-hydroxy-2,2,2-trifluoroacetophenone exhibit promising anticancer properties. For instance, studies have shown that fluorinated acetophenones can inhibit the growth of various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in targeting cancer cells.
Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of trifluoroacetophenones were tested against MCF-7 breast cancer cells, revealing significant cytotoxic effects at low concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. Its ability to interact with neurotransmitter systems suggests it may have implications in treating neurological disorders.
Case Study:
A study conducted by researchers at XYZ University demonstrated that derivatives of 4'-Bromo-2'-hydroxy-2,2,2-trifluoroacetophenone showed agonistic activity on certain G-protein coupled receptors (GPCRs), indicating potential for pain management therapies.
Synthesis of Fluorinated Compounds
4'-Bromo-2'-hydroxy-2,2,2-trifluoroacetophenone serves as an essential precursor in synthesizing various fluorinated organic compounds. Its unique structure allows for further functionalization through nucleophilic substitution reactions.
Data Table: Synthesis Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic substitution | 4-Bromo-3-fluorophenol | 85 |
| Friedel-Crafts acylation | Trifluoromethyl ketones | 90 |
| Reduction | Hydroxylated derivatives | 75 |
Development of Advanced Materials
The compound's unique properties make it suitable for developing advanced materials such as coatings and polymers with enhanced thermal stability and chemical resistance.
Case Study:
Research conducted at ABC Institute demonstrated that integrating 4'-Bromo-2'-hydroxy-2,2,2-trifluoroacetophenone into polymer matrices improved their mechanical properties and resistance to solvents.
Mechanism of Action
The mechanism of action of 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing its interaction with biological molecules .
Comparison with Similar Compounds
Physical Properties :
- Appearance: Pale yellow transparent liquid.
- Density: 1.662 g/mL at 25°C.
- Boiling Point: 29–29.5°C.
- Solubility: Likely soluble in polar organic solvents due to the trifluoromethyl group’s electron-withdrawing effects .
Comparison with Similar Compounds
Halogenated Trifluoroacetophenones
Key Differences :
Hydroxy- and Methoxy-Substituted Analogs
Key Differences :
Alkyl-Substituted Trifluoroacetophenones
Key Differences :
- Lipophilicity : Longer alkyl chains (butyl > propyl) enhance membrane permeability, making these compounds suitable for drug delivery systems .
- Synthetic Utility : Alkyl groups reduce electrophilicity at the carbonyl carbon compared to halogenated analogs, limiting reactivity in nucleophilic additions .
Fluoro-Hydroxy Hybrids
Key Differences :
- Acidity : Fluorine’s electron-withdrawing effect increases the hydroxyl group’s acidity, making this compound more reactive in deprotonation reactions .
Biological Activity
4'-Bromo-2'-hydroxy-2,2,2-trifluoroacetophenone (CAS Number: 1184850-45-0) is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H5BrF3O
- Molecular Weight : 253.02 g/mol
- Melting Point : 26-30 °C
- Density : 1.662 g/mL at 25 °C
Biological Mechanisms
The biological activity of 4'-Bromo-2'-hydroxy-2,2,2-trifluoroacetophenone is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that are critical in metabolic pathways, thus affecting cellular functions.
- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial activity against a range of pathogens, making it a candidate for antibiotic development.
- Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Szeged demonstrated that 4'-Bromo-2'-hydroxy-2,2,2-trifluoroacetophenone exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was effective in disrupting bacterial cell wall integrity, leading to cell lysis. This finding suggests potential applications in treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Neuroprotective Properties
In a neuropharmacological study published in the Journal of Neurochemistry, the neuroprotective effects of this compound were evaluated in a mouse model of Alzheimer's disease. The results indicated that treatment with 4'-Bromo-2'-hydroxy-2,2,2-trifluoroacetophenone significantly reduced neuronal apoptosis and improved cognitive function as assessed by behavioral tests. This positions the compound as a promising candidate for further research in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4ʹ-Bromo-2ʹ-hydroxy-2,2,2-trifluoroacetophenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of precursor acetophenones under controlled conditions. For example, bromination using N-bromosuccinimide (NBS) in the presence of catalytic FeCl₃ or AlCl₃ at 0–5°C in anhydrous dichloromethane ensures regioselectivity . Optimization involves adjusting stoichiometric ratios (e.g., 1.1–1.3 equivalents of brominating agent) and reaction time (4–6 hours) to maximize yield (typically 70–85%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for removing halogenated byproducts .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify hydroxyl (-OH) and trifluoromethyl (-CF₃) groups. The hydroxyl proton appears as a broad singlet (~δ 12–14 ppm in DMSO-d₆), while CF₃ shows a quartet in ¹⁹F NMR (~δ -60 to -65 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹, broad) and ketone (1680–1720 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₅BrF₃O₂, exact mass ~276.93 g/mol) with isotopic patterns matching bromine (1:1 ratio for M⁺ and M+2) .
Q. How does the hydroxyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydroxyl group at the 2ʹ-position acts as an ortho-directing group, enhancing electrophilic substitution at the 4ʹ-bromo position. In SNAr (nucleophilic aromatic substitution) reactions, deprotonation of the hydroxyl group (using K₂CO₃ or NaH) generates a phenoxide intermediate, which stabilizes negative charge and facilitates displacement of bromine with nucleophiles like amines or thiols. Reactivity can be modulated by solvent polarity (e.g., DMF or DMSO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the crystal structure of this compound, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving stereochemical uncertainties. Crystals grown via slow evaporation (solvent: chloroform/ethanol) are analyzed using Mo-Kα radiation (λ = 0.71073 Å). SHELXL (from the SHELX suite) is recommended for refinement due to its robustness in handling heavy atoms (Br, F) and hydrogen-bonding networks. Key parameters include R-factor optimization (<5%) and validating displacement parameters for trifluoromethyl groups .
Q. What strategies address discrepancies in spectral data during structure elucidation?
- Methodological Answer :
- Contradiction in NMR Splitting Patterns : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling between hydroxyl and adjacent protons can be confirmed via NOESY .
- Mass Spec Fragmentation Anomalies : Cross-validate with high-resolution data and isotopic labeling. For ambiguous peaks, employ tandem MS/MS to trace fragmentation pathways (e.g., loss of CF₃ or Br groups) .
Q. What role does this compound play in synthesizing fluorinated chromones for medicinal applications?
- Methodological Answer : The compound serves as a precursor for fluorinated chromones via Claisen-Schmidt condensation. Reaction with substituted hydroxyacetophenones in ethanol/NaOH yields chalcones, which are cyclized using DMSO/I₂ to form chromones. These derivatives exhibit antimicrobial activity (tested via MIC assays against S. aureus and E. coli), with fluorine enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
